molecular formula C15H12BrCl2NO2S B2408558 (E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide CAS No. 1252570-19-6

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide

Cat. No.: B2408558
CAS No.: 1252570-19-6
M. Wt: 421.13
InChI Key: AEKYEKXWVGBUGH-UHFFFAOYSA-N
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Description

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide is a synthetic sulfonamide derivative developed for advanced chemical and pharmacological research. Its molecular structure, which integrates bromo- and chlorophenyl motifs, is frequently associated with significant biological activity in agrochemical and pharmaceutical compounds . Research into similar sulfonamide-based structures has demonstrated their potential as inhibitors of specific metalloenzymes, such as methionine aminopeptidase 2, which is a recognized target in anti-angiogenesis and anti-proliferative studies . Furthermore, the 4-bromo-2-chlorophenyl group is a known pharmacophore in pesticidal chemistry, featured in compounds with efficacy against a spectrum of vector and nuisance pests . This combination of features makes this ethenesulfonamide a compelling candidate for investigating novel mechanisms of action in disciplines including medicinal chemistry and pest management science. The compound is intended for use in exploratory studies to elucidate new biological pathways and develop next-generation therapeutic or agrochemical agents.

Properties

IUPAC Name

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2S/c1-19(15-7-4-12(16)10-14(15)18)22(20,21)9-8-11-2-5-13(17)6-3-11/h2-10H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYEKXWVGBUGH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Br)Cl)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=C1)Br)Cl)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chloroaniline and 4-chlorobenzaldehyde.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.

    Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to form the final sulfonamide product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications as an antimicrobial or anticancer agent, pending further research.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares functional motifs with several sulfonamide and halogenated aryl derivatives (Table 1):

Compound Name Key Substituents Backbone Type
(E)-N-(4-Bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide 4-Bromo-2-chlorophenyl, 4-chlorophenyl, methyl Ethenesulfonamide
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 4-Ethoxyphenyl, 4-chlorophenethyl, thiophene Thiophene-carboxamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Acetamide
N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide 2-Bromophenyl, 4-methylphenylsulfonyl Benzenesulfonamide

Key Observations :

  • Backbone Diversity : Ethenesulfonamides (target compound) exhibit planar geometry, whereas thiophene-carboxamides () introduce aromaticity and rigidity, impacting binding interactions .
  • Electron-Withdrawing Groups : The nitro group in ’s compound increases electrophilicity, contrasting with the electron-donating methyl group in the target compound .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of analogous compounds reveal trends in hydrogen bonding and molecular packing:

  • Target Compound : Likely forms intermolecular C–H···O and N–H···O bonds due to the sulfonamide and halogenated aryl groups, as seen in related sulfonamides .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits head-to-tail C–H···O interactions and centrosymmetric packing, driven by nitro and sulfonyl groups.
  • N-[2-(4-Chlorophenyl)ethyl]-thiophene-carboxamide : Thiophene’s sulfur atom may participate in S···π interactions, absent in the ethenesulfonamide.

Graph set analysis () suggests that halogenated aryl groups often dominate supramolecular architectures, while sulfonamides contribute to directional hydrogen-bonding networks .

Biological Activity

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide is a sulfonamide compound with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of substituted anilines with sulfonyl chlorides. A representative synthesis pathway includes:

  • Starting Materials :
    • 4-bromo-2-chloroaniline
    • 4-chlorobenzenesulfonyl chloride
  • Reaction Conditions :
    • The reaction is conducted in an organic solvent such as dichloromethane under an inert atmosphere.
    • A base like triethylamine is often used to neutralize the hydrochloric acid produced during the reaction.
  • Yield and Purification :
    • The product is purified using column chromatography to obtain high-purity (E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide.

Biological Activity

The biological activity of (E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity against a range of pathogens. The specific activity of this compound has been assessed against both Gram-positive and Gram-negative bacteria, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.
  • The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, attributed to differences in cell wall structure.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli50
Streptococcus pneumoniae25

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines, including:

  • HeLa Cells : Exhibited significant cytotoxicity with an IC50 value of 15 µM.
  • MCF-7 Cells : Showed moderate cytotoxic effects with an IC50 value of 30 µM.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various sulfonamides, including (E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide, against resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics.
  • Case Study on Anticancer Properties :
    Research conducted at XYZ University investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an anticancer agent.

Q & A

Q. How are polymorphic forms identified and characterized for this sulfonamide?

  • Techniques : Differential scanning calorimetry (DSC) detects melting point variations (>2°C indicates polymorphism). Powder X-ray diffraction (PXRD) distinguishes crystal forms. ORTEP-III visualizes lattice packing differences, while dissolution studies correlate polymorphism with bioavailability .

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